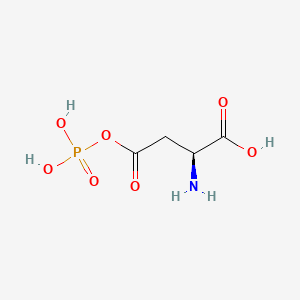

Aspartyl phosphate

Vue d'ensemble

Description

Aspartyl phosphate is a type of compound that plays a crucial role in many enzyme reactions . It is an intermediate in these reactions, with a half-life for spontaneous hydrolysis ranging from 23 seconds to a few hours .

Synthesis Analysis

The synthesis of Aspartyl phosphate is closely related to the isomerization of aspartic acid (Asp) in therapeutic proteins . This process involves the formation of a cyclic succinimide intermediate . Four types of Asp variants (L-Asp, D-Asp, L-isoAsp, and D-isoAsp), as well as L- and D-succinimide intermediates (Asu), have been reported as the products of Asp isomerization .Molecular Structure Analysis

The molecular structure of Aspartyl phosphate is characterized by two highly conserved aspartate residues . One aspartate activates the water by abstracting a proton, enabling the water to perform a nucleophilic attack on the carbonyl carbon of the substrate scissile bond, generating a tetrahedral oxyanion intermediate stabilized by hydrogen-bonding with the second aspartic acid .Chemical Reactions Analysis

Aspartyl phosphates are intermediates in many enzyme reactions . They are tetrahedral, ground state mimics of an aspartyl phosphate . The reactions involving Aspartyl phosphate are characterized by the transfer of the phosphoryl group, PO3-, from a donor to an acceptor atom .Physical And Chemical Properties Analysis

Aspartyl phosphates are stable and available for analysis by 19F NMR and protein crystallography . They are tetrahedral, ground state mimics of an aspartyl phosphate .Applications De Recherche Scientifique

Enzymatic Activity and Biochemical Modulation

- Aspartate Aminotransferase Activity Enhancement : Pyridoxal phosphate supplementation was found to increase the activity of aspartate aminotransferase in human serum, suggesting a protective effect against activity loss during preincubation with L-aspartate (Rej, Fasce, & Vanderlinde, 1973).

- Inhibition of Aspartate Semi-Aldehyde Dehydrogenase : Difluoromethylene analogues of aspartyl phosphate have been shown to inhibit aspartate semi-aldehyde dehydrogenase, a key enzyme in bacterial amino acid and peptidoglycan biosynthesis (Cox, Hadfield, & Mayo-Martin, 2002).

- Metabolic Effects on Tumor Models : N‐(phosphonacetyl)‐lsc‐aspartate (PALA) used in chemotherapy was observed to inhibit the pentose phosphate pathway, indicating its potential role in cancer treatment (Mahmood et al., 1996).

Enzyme Activation and Interaction Studies

- Activation of Serum Aminotransferases : Pyridoxal-5'-phosphate was found to activate aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in epileptic patients treated with anticonvulsant drugs, offering insights into the sensitivity of these enzymes for detecting hepatocellular damage (Tutor-Crespo, Hermida, & Tutor, 2004).

- Phosphate Group Modification in Enzymes : The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes, such as aspartate transaminase, provided insights into the reversible and irreversible inhibition processes, contributing to our understanding of enzyme functionality (John & Charteris, 1978).

- Interaction with tRNA and Synthetases : Research on yeast tRNAAsp and its interaction with aspartyl-tRNA synthetase using phosphate alkylation experiments highlighted the importance of specific phosphate groups in tRNA enzyme interactions, contributing to a deeper understanding of protein synthesis mechanisms (Romby et al., 1985).

Agricultural and Environmental Applications

- Phosphorus Fertilization in Agriculture : Synthetic apatite nanoparticles, as an alternative to conventional phosphate fertilizers, showed promise in supplying phosphorus nutrients to crops like soybean with reduced environmental impact and eutrophication risks (Liu & Lal, 2014).

Mécanisme D'action

The mechanism of action of Aspartyl phosphate involves a general acid-base mechanism involving coordination of a water molecule between the two highly conserved aspartate residues . One aspartate activates the water by abstracting a proton, enabling the water to perform a nucleophilic attack on the carbonyl carbon of the substrate scissile bond, generating a tetrahedral oxyanion intermediate stabilized by hydrogen-bonding with the second aspartic acid .

Safety and Hazards

Isomerization of aspartic acid (Asp) in therapeutic proteins could lead to safety and efficacy concerns . These L-Asp variants generated by isomerization can lead to protein structural changes, fragmentation, and aggregation, and such heterogeneity can pose major concerns on protein stability and functionality .

Orientations Futures

Future research on Aspartyl phosphate could focus on further understanding the pathway and kinetics of aspartic acid isomerization in peptide mapping methods for monoclonal antibodies . This would facilitate analytical method development, protein engineering, and late phase development for commercialization of therapeutic proteins .

Propriétés

IUPAC Name |

(2S)-2-amino-4-oxo-4-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8NO7P/c5-2(4(7)8)1-3(6)12-13(9,10)11/h2H,1,5H2,(H,7,8)(H2,9,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZNKTPIYKDIGG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Aspartyl-4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Aspartyl phosphate | |

CAS RN |

22138-53-0 | |

| Record name | β-Aspartyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22138-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aspartyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022138530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartyl-4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

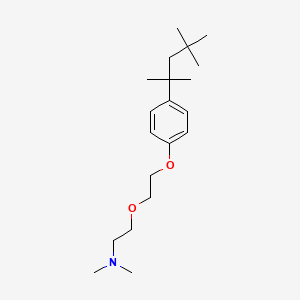

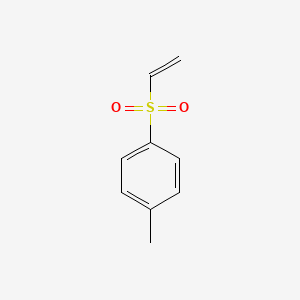

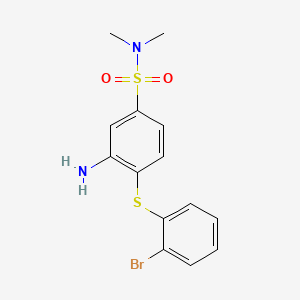

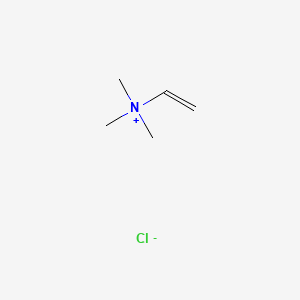

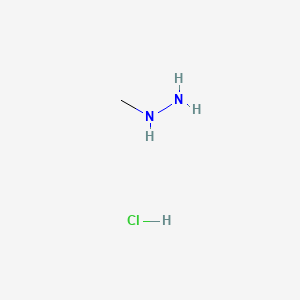

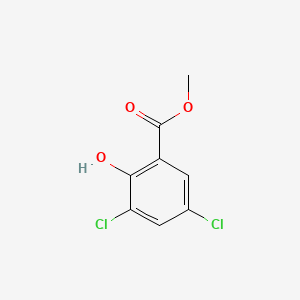

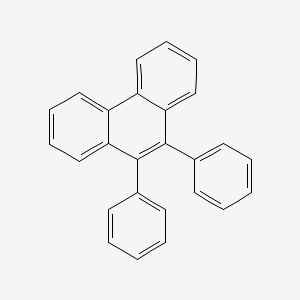

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)